
1-Chloro-5-(ethylsulfanyl)-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-(ethylsulfanyl)-2-methylpentane is an organic compound with the molecular formula C8H17ClS It is a chlorinated alkane with an ethylsulfanyl group attached to the fifth carbon and a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-(ethylsulfanyl)-2-methylpentane can be achieved through several methods. One common approach involves the chlorination of 5-(ethylsulfanyl)-2-methylpentane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-5-(ethylsulfanyl)-2-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 5-(ethylsulfanyl)-2-methylpentane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 5-(ethylsulfanyl)-2-methylpentanol.
Oxidation: 1-Chloro-5-(ethylsulfonyl)-2-methylpentane.
Reduction: 5-(ethylsulfanyl)-2-methylpentane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-(ethylsulfanyl)-2-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Chloro-5-(ethylsulfanyl)-2-methylpentane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a new bond and the release of chloride ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-5-(methylsulfanyl)-2-methylpentane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-Chloro-5-(ethylsulfanyl)-2-ethylpentane: Similar structure but with an ethyl group at the second carbon instead of a methyl group.
1-Chloro-5-(ethylsulfanyl)-2-methylhexane: Similar structure but with an additional carbon in the main chain.
Uniqueness
1-Chloro-5-(ethylsulfanyl)-2-methylpentane is unique due to the specific positioning of the ethylsulfanyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H17ClS |
|---|---|
Molekulargewicht |
180.74 g/mol |
IUPAC-Name |
1-chloro-5-ethylsulfanyl-2-methylpentane |
InChI |
InChI=1S/C8H17ClS/c1-3-10-6-4-5-8(2)7-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
WKZHAEWVJOUCRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCCC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


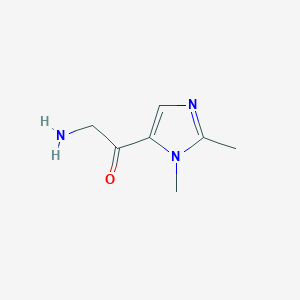
![2-([(4-Methylphenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B13194921.png)
![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
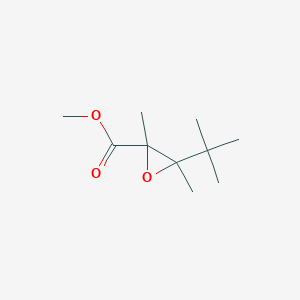
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
![1-[(Benzyloxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194953.png)

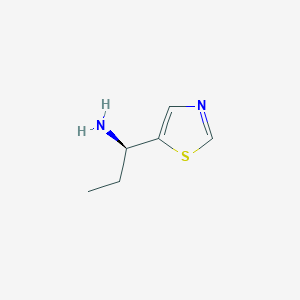

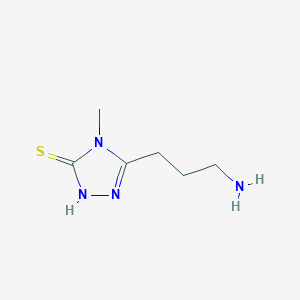
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
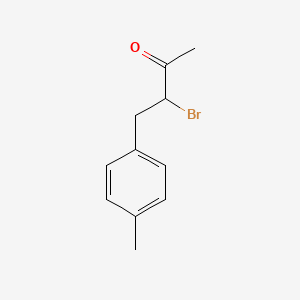
![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)

